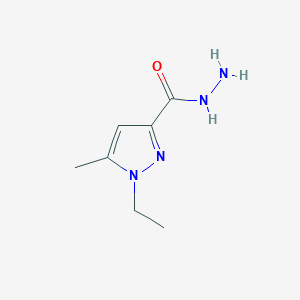

1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide

Description

1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a pyrazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the 1- and 5-positions, respectively, and a carbohydrazide (-CONHNH₂) functional group at the 3-position. This compound is part of a broader class of heterocyclic molecules with applications in medicinal chemistry, materials science, and corrosion inhibition. Its structure allows for diverse reactivity, including coordination with metal ions, formation of hydrazones, and participation in condensation reactions, making it a versatile intermediate in synthetic chemistry .

Commercial availability (e.g., from CymitQuimica and Combi-Blocks) highlights its utility in research, particularly as a precursor for functionalized pyrazole derivatives .

Properties

IUPAC Name |

1-ethyl-5-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-11-5(2)4-6(10-11)7(12)9-8/h4H,3,8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIPRCLNOPVZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the desired pyrazole derivative .

Industrial production methods for pyrazole derivatives often involve multicomponent reactions, dipolar cycloadditions, and cyclocondensation reactions. These methods are designed to be efficient and scalable, allowing for the large-scale production of pyrazole compounds .

Chemical Reactions Analysis

1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole-3-carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazole-3-carboxaldehydes or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and materials science.

Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

The molecular targets and pathways involved depend on the specific biological activity being investigated. For example, in antimicrobial applications, the compound may target bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-ethyl-5-methyl-1H-pyrazole-3-carbohydrazide becomes evident when compared to analogs. Below is a systematic comparison based on substituent positions, functional groups, and applications:

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Position: The placement of ethyl/methyl groups significantly impacts electronic and steric properties.

- Functional Groups: Carboxylate esters (e.g., in ) are less polar than carbohydrazides, favoring solubility in organic solvents. Conversely, the carbohydrazide group enables hydrogen bonding and metal coordination, useful in corrosion inhibition or coordination chemistry .

Corrosion Inhibition Performance

A comparative analysis of pyrazole carbohydrazides in acidic environments:

Insights:

- MPC’s high efficiency is attributed to its planar structure and lone-pair electrons on the carbohydrazide group, facilitating adsorption on metal surfaces.

Physicochemical Properties

- Solubility: Carboxylate esters (e.g., methyl 1H-pyrazole-3-carboxylate) are more lipophilic than carbohydrazides, favoring membrane permeability in drug design .

- Thermal Stability: Ethyl/methyl substituents in this compound may increase steric hindrance, enhancing stability compared to unsubstituted analogs.

Biological Activity

1-Ethyl-5-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine derivatives under controlled conditions. This process can yield various substituted pyrazole derivatives, which are crucial for evaluating their biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant activity against a range of pathogens. For instance, the minimum inhibitory concentration (MIC) values for related pyrazole compounds were found to be as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | <0.25 | Antimicrobial |

| Pyrazole derivative 7b | 0.22 | Antimicrobial |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, compounds derived from this structure have shown promising results in inhibiting the growth of various cancer cell lines, including A549 (lung cancer) and others. In one study, a related compound demonstrated an IC50 value of 49.85 μM, indicating significant cytotoxicity against cancer cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 49.85 | Induces apoptosis |

| Related compound | NCI-H460 | 0.07 | Induces autophagy |

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells and reduced viability in microbial pathogens .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyrazole derivatives, including this compound, against resistant strains of bacteria. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics .

- Cancer Cell Line Studies : Research on the effects of pyrazole derivatives on lung cancer cells revealed that certain modifications to the structure enhanced cytotoxicity and induced apoptosis more effectively than standard chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.